molecular formula C16H20F3N5O2S B2970191 N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide CAS No. 1207024-05-2

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2970191
CAS No.: 1207024-05-2
M. Wt: 403.42
InChI Key: ARHDYKCQXYEBBV-UHFFFAOYSA-N
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Description

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide is a complex organic compound notable for its diverse reactivity and wide range of applications in scientific research. The molecule features a pyrimidine ring, a benzenesulfonamide group, and a trifluoromethyl group, all of which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One approach to synthesize N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide involves the reaction of 2-(trifluoromethyl)benzenesulfonyl chloride with N-(2-aminoethyl)-6-(ethylamino)-2-methylpyrimidin-4-amine. This reaction typically occurs under mild conditions, with the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

For industrial production, optimization of reaction conditions to maximize yield and purity is essential. The process generally involves larger reaction vessels, precise temperature control, and the use of high-purity reagents to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide can undergo various types of reactions, including:

  • Oxidation: Can be oxidized using agents like hydrogen peroxide to form sulfoxides or sulfones.

  • Reduction: Can be reduced with reagents such as lithium aluminum hydride to break specific bonds or to modify functional groups.

  • Substitution: Nucleophilic substitution reactions, particularly involving the sulfonamide group, are common.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

  • Oxidizing agents: Hydrogen peroxide, chromium trioxide.

  • Reducing agents: Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: Amines, thiols, alcohols under basic conditions.

Major Products Formed

Depending on the reaction type, the major products formed can vary. For example:

  • Oxidation: Produces sulfoxides or sulfones.

  • Reduction: Generates amines or modifies the trifluoromethyl group.

  • Substitution: Leads to substituted sulfonamide derivatives.

Scientific Research Applications

The versatility of N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide makes it valuable in several fields:

Chemistry

In chemistry, it serves as a reagent or intermediate in the synthesis of more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic pathways.

Biology

In biology, its structural motifs make it a candidate for enzyme inhibition studies, where it can help elucidate biochemical pathways and enzyme functions.

Medicine

In medicine, it is explored for its potential therapeutic properties, such as inhibiting certain proteins or enzymes involved in disease pathways, offering a lead compound for drug development.

Industry

Industrially, it finds applications in the production of advanced materials and specialty chemicals due to its reactivity and functional group diversity.

Mechanism of Action

Effects and Molecular Targets

The compound exerts its effects primarily through interactions with specific proteins or enzymes. Its molecular structure allows it to bind to active sites or modify key residues within these targets, altering their activity.

Pathways Involved

The pathways involved can include signal transduction, metabolic processes, or cellular regulation, depending on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

Comparable compounds include other sulfonamides, trifluoromethyl-containing molecules, and pyrimidine derivatives, such as:

  • N-(2-chloroethyl)-N-methylbenzenesulfonamide

  • 6-amino-2-methylpyrimidine-4-thiol

  • N-ethyl-N-methylbenzenesulfonamide

Uniqueness

What sets N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-(trifluoromethyl)benzenesulfonamide apart is its unique combination of functional groups, which imparts a distinctive range of chemical reactivities and potential biological activities. The presence of the trifluoromethyl group, in particular, enhances its stability and lipophilicity, factors that can be crucial in drug design and other applications.

By understanding the synthetic routes, reactivity, and applications of this compound, researchers can continue to explore its potential across various scientific domains.

Properties

IUPAC Name

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3N5O2S/c1-3-20-14-10-15(24-11(2)23-14)21-8-9-22-27(25,26)13-7-5-4-6-12(13)16(17,18)19/h4-7,10,22H,3,8-9H2,1-2H3,(H2,20,21,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARHDYKCQXYEBBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNS(=O)(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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